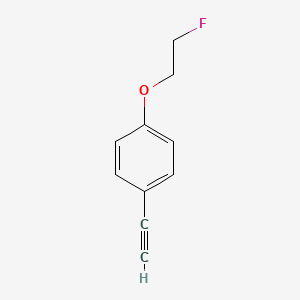
1-Ethynyl-4-(2-fluoro-ethoxy)-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-4-(2-fluoro-ethoxy)-benzene is an organic compound characterized by the presence of an ethynyl group attached to a benzene ring, which is further substituted with a 2-fluoro-ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-(2-fluoro-ethoxy)-benzene can be synthesized through a multi-step process involving the following key steps:
Formation of 4-(2-fluoro-ethoxy)-benzene: This intermediate can be prepared by reacting 4-hydroxybenzene with 2-fluoroethanol in the presence of a suitable catalyst such as sulfuric acid.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction. This involves the reaction of 4-(2-fluoro-ethoxy)-benzene with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethynyl-4-(2-fluoro-ethoxy)-benzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of palladium on carbon or other hydrogenation catalysts.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), sulfur trioxide, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of nitro, sulfo, or halo-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Ethynyl-4-(2-fluoro-ethoxy)-benzene has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of advanced materials such as polymers and liquid crystals.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds with therapeutic properties.
Organic Synthesis: Utilized as a versatile intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-ethynyl-4-(2-fluoro-ethoxy)-benzene depends on its specific application
Binding to Enzymes: The ethynyl group can form covalent bonds with active site residues of enzymes, inhibiting their activity.
Interaction with Receptors: The compound can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Comparación Con Compuestos Similares
1-Ethynyl-4-(2-fluoro-ethoxy)-benzene can be compared with other similar compounds such as:
1-Ethynyl-4-methoxybenzene: Lacks the fluoro substituent, which may affect its reactivity and applications.
1-Ethynyl-4-(2-chloro-ethoxy)-benzene: Contains a chloro substituent instead of a fluoro group, which can influence its chemical properties and biological activity.
Uniqueness: The presence of the 2-fluoro-ethoxy group in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds
Propiedades
IUPAC Name |
1-ethynyl-4-(2-fluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-2-9-3-5-10(6-4-9)12-8-7-11/h1,3-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNJUMBHKRBMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzenemethanamine, 4-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]-](/img/structure/B8125223.png)

![N-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethyl-benzamide](/img/structure/B8125234.png)






